molecular formula C21H22N2O2 B2925936 Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 900019-66-1

Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2925936
CAS No.: 900019-66-1
M. Wt: 334.419
InChI Key: JPRJISIWZBJFLC-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological and chemical properties. The presence of the cyclohexylphenyl group adds to its structural complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of cyclohexylphenyl with an imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a suitable solvent, like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • Hexaprofen: A potent anti-inflammatory agent with a similar cyclohexylphenyl group.

  • Imidazo[1,2-a]pyridine derivatives: Other compounds within the same class, differing in their substituents and functional groups.

Uniqueness: Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of the imidazo[1,2-a]pyridine core and the cyclohexylphenyl group makes it a valuable compound in various fields.

Properties

IUPAC Name

methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRJISIWZBJFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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